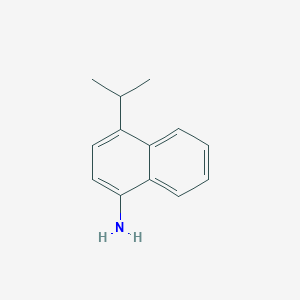

4-Isopropylnaphthalen-1-amine

Description

Contextualization of Naphthalene (B1677914) Derivatives in Chemical and Biological Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile platform in medicinal chemistry. mdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. ijpsjournal.comthieme-connect.comekb.eg The therapeutic potential of naphthalene derivatives often stems from their metabolites, which can interact with cellular proteins and influence various biochemical pathways. mdpi.com Furthermore, the naphthalene scaffold is readily amenable to structural modifications, allowing for the extensive exploration of its derivatives for diverse pharmacological activities. mdpi.comresearchgate.net Several naphthalene-based molecules have received FDA approval and are used as antimicrobial agents, such as naftifine (B1207962) and terbinafine. mdpi.com

Significance of Substituted Aminonaphthalenes in Advanced Chemical Synthesis

Substituted aminonaphthalenes are crucial intermediates in the synthesis of a wide variety of more complex molecules. The amino group can be readily transformed into other functional groups, and its presence influences the reactivity of the naphthalene ring, directing further substitutions. Efficient and regioselective methods for the synthesis of polysubstituted naphthalene derivatives are of great interest to the pharmaceutical industry. ekb.eg Recent advancements in synthetic methodologies, such as metal-catalyzed reactions and Brønsted or Lewis acid-mediated cyclizations, have expanded the accessibility of these valuable building blocks. thieme-connect.comresearchgate.netnih.gov These methods allow for the creation of previously unexplored substitution patterns on the naphthalene core, opening new avenues for drug discovery and materials science. nih.gov

Overview of Research Trajectories for 4-Isopropylnaphthalen-1-amine

Research specifically focused on this compound is not extensively documented in publicly available literature. However, its structural motifs are present in various compounds that have been investigated for different applications. For instance, the isopropylnaphthalene core is found in compounds synthesized for their potential as oxidation inhibitors and in the development of peroxide derivatives. researchgate.netresearchgate.net The aminonaphthalene scaffold is a key component in the synthesis of fluorescent probes and in studies of internal conversion processes in molecules. acs.org While direct research on this compound is limited, its constituent parts suggest potential research directions. These could include its use as a synthetic intermediate for creating more complex molecules with potential biological activity or as a building block for novel materials. Further investigation into its synthesis and characterization would be the first step in exploring these possibilities.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-propan-2-ylnaphthalen-1-amine |

InChI |

InChI=1S/C13H15N/c1-9(2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |

InChI Key |

MNWKVNUZHRVDEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylnaphthalen 1 Amine and Its Derivatives

Direct Synthesis Routes to 4-Isopropylnaphthalen-1-amine

The direct synthesis of this compound can be approached through several strategic pathways. These methods focus on constructing the aminated and isopropylated naphthalene (B1677914) scaffold in a controlled manner.

Metal-Catalyzed Coupling Reactions for Aromatic Amines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for synthesizing aromatic amines. eie.gr The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for the N-arylation of amines and has been widely applied in the synthesis of various arylamines. acs.org This reaction's success is often dependent on the development of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. acs.orguwindsor.ca While direct synthesis of this compound via this method is not extensively detailed in the provided results, the general principles are applicable. The synthesis would likely involve the coupling of a 1-halonaphthalene derivative with an amine source in the presence of a palladium catalyst and a suitable ligand. eie.gracs.org The choice of halo-naphthalene and reaction conditions would be critical to ensure regioselectivity and high yields.

The table below summarizes various metal-catalyzed cross-coupling reactions that are fundamental to the synthesis of aromatic amines.

| Coupling Reaction | Catalyst/Metal | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate, Amine | C-N |

| Ullmann Condensation | Copper | Aryl halide, Amine | C-N |

| Suzuki-Miyaura Coupling | Palladium | Aryl/vinyl boronic acid, Aryl/vinyl halide | C-C |

| Heck Reaction | Palladium | Alkene, Aryl halide | C-C |

| Sonogashira Coupling | Palladium, Copper | Terminal alkyne, Aryl/vinyl halide | C-C |

Novel Cyclization and Rearrangement Strategies

Novel cyclization and rearrangement strategies offer alternative and often elegant routes to naphthalene systems. Anionic ring annulations, for instance, have been used to synthesize substituted naphthols, which can be precursors to naphthalenamines. csir.co.za One such strategy involves the base-induced cyclization of o-allylbenzamides. csir.co.za Another approach is the base-promoted cyclization of specific precursors to yield functionalized naphthols, key components in the synthesis of more complex molecules. csir.co.za

The Bucherer reaction represents a classic method for converting naphthols to naphthalenamines. researchgate.net This reaction, which can be enhanced by microwave irradiation, involves the treatment of a hydroxynaphthalene with an amine in the presence of a sulfite (B76179) or bisulfite. researchgate.net For the synthesis of this compound, a potential route could involve the initial synthesis of 4-isopropyl-1-naphthol, which is then converted to the desired amine via the Bucherer reaction. The synthesis of 1-naphthol (B170400) itself can be achieved through various methods, including the oxidation of 2-isopropylnaphthalene (B46572) via a Hock rearrangement. chemicalbook.com

Recent developments have also explored intermolecular naphthylamine cyclization-based synthesis for creating complex molecular structures. researchgate.net Additionally, pyrone remodeling strategies have been developed to access diverse N-fused heterocycles, showcasing the versatility of cyclization reactions in building complex aromatic systems. rsc.org

Functionalization and Derivatization of the Naphthalene Core

Modifying the naphthalene core is a crucial aspect of synthesizing derivatives of this compound, allowing for the fine-tuning of its chemical and physical properties.

Alkylation and Arylation Strategies for Naphthalene Systems

Alkylation and arylation reactions are fundamental for introducing substituents onto the naphthalene ring. Friedel-Crafts alkylation is a classical method for this purpose, often employing ionic liquids as both catalyst and solvent to promote greener reaction conditions. researchgate.netacs.org The regioselectivity of these reactions is a key consideration, with substitution patterns influenced by the nature of the directing groups already present on the naphthalene ring. For instance, in 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions with boronic acids or amines tend to occur at the less sterically hindered 7-position. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are versatile methods for the arylation and vinylation of naphthalene systems. mdpi.com These reactions have been instrumental in creating a wide array of substituted naphthalenes. Ligand development has been crucial in expanding the scope of these reactions to include less reactive aryl chlorides and to control the regioselectivity of the functionalization. uwindsor.canih.gov

Modification at the Amine Functionality

The amine group of naphthalenamines is a versatile handle for further functionalization. It can undergo a variety of reactions to introduce new functional groups and build more complex molecular architectures. For example, the amine can be acylated to form amides, which can then participate in further transformations. rsc.org The synthesis of 1,8-naphthalimide (B145957) derivatives often involves the reaction of 1,8-naphthalic anhydride (B1165640) with a primary amine, demonstrating a common modification at the nitrogen atom. rsc.orgacs.org

The amine functionality can also direct further substitution on the naphthalene ring. The development of U-shaped templates has enabled meta-C–H activation, allowing for selective functionalization at positions that are typically difficult to access. nih.gov Furthermore, the amine group can be converted into other functionalities. For instance, diazotization of an aminonaphthalene followed by substitution can introduce a variety of groups. libretexts.org Carbamates can also be synthesized from amines through oxidative carbonylation reactions. rsc.org

Stereoselective Synthesis Approaches for Chiral this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest due to the importance of chirality in biological and material sciences. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a key feature of some naphthalenamine derivatives.

The development of stereoselective methods to control the synthesis of these chiral molecules is an active area of research. Chiral phosphoric acid catalysis has emerged as a powerful tool for the enantioselective synthesis of axially chiral compounds. acs.org For example, a π-π interaction and dual hydrogen-bond concerted control strategy has been successfully employed in the enantioselective C-H amination of N-phenyl substituted 2-naphthylamines to create configurationally stable N-C atropisomers. nih.gov

The stereoselective synthesis of chiral amines can also be achieved through the asymmetric reduction of imines or the resolution of racemic mixtures. Convergent synthetic strategies allow for the preparation of diverse chiral amine building blocks that can then be coupled with a common core structure to generate a library of chiral analogs. beilstein-journals.org For instance, a stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been accomplished, demonstrating the feasibility of creating complex chiral amine structures. beilstein-journals.org Asymmetric synthesis of 1-substituted tetrahydroisoquinolines has also been achieved through the stereoselective addition of organometallic reagents to chiral N-acyliminium ions. researchgate.net

Green Chemistry and Environmentally Sustainable Synthetic Protocols for this compound and its Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of this compound and its derivatives, several strategies aligning with the principles of green chemistry have been explored. These approaches focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency through the use of catalytic processes, alternative energy sources, and solvent-free conditions.

A common and viable route to this compound involves a two-step process: the isopropylation of naphthalene followed by nitration and subsequent reduction of the nitro group. Green chemistry principles can be applied to each of these stages.

The isopropylation of naphthalene can be achieved using solid acid catalysts, such as zeolites, which are reusable and avoid the use of corrosive and difficult-to-handle traditional Lewis or Brønsted acids. For instance, H-mordenite (HM) zeolites have shown to be effective catalysts for the isopropylation of naphthalene, affording 2-isopropylnaphthalene (2-IPN) as the dominant product, while Y-zeolites tend to yield 1-isopropylnaphthalene (B1199988) (1-IPN) as the major product. researchgate.net The use of these solid acids simplifies work-up procedures and minimizes waste generation.

Following isopropylation, the introduction of the amine group is typically achieved through nitration and subsequent reduction. The nitration of aromatic compounds traditionally uses a mixture of nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. Greener alternatives involve the use of solid acid catalysts or milder nitrating agents. For example, the nitration of 1-isopropyl-4,7-dimethylnaphthalene has been successfully carried out using nitric acid in dichloromethane (B109758), a process that, while not entirely green due to the solvent, represents a move towards more controlled and specific reactions. jmaterenvironsci.comiucr.org Further research into solid acid-catalyzed nitration of isopropylnaphthalene could offer a more sustainable alternative. A study on the catalytic nitration of 1-nitronaphthalene (B515781) using NO2 over a solid superacid catalyst (S2O8²⁻/Fe-ZrO2) highlights a promising green approach that reduces acid waste and improves selectivity. researchgate.net

The reduction of the nitro group to an amine is a critical step where green chemistry can have a significant impact. Traditional methods often employ stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum, with molecular hydrogen as the reductant, is a much cleaner alternative, with water being the only byproduct. Furthermore, the development of robust and recyclable catalysts is a key area of research. For instance, iron carbonyl clusters have been shown to be effective for the reduction of nitroarenes in water, an environmentally benign solvent. nih.gov The use of green-fabricated metal nanoparticles as catalysts for the reduction of nitroaromatics is another promising avenue. nih.gov

Solvent-free and microwave-assisted reactions represent another facet of green synthesis applicable to naphthalene derivatives. Microwave irradiation can significantly reduce reaction times and improve yields, often without the need for a solvent. koreascience.kr For example, the synthesis of acridine (B1665455) derivatives from naphthalen-1-amine has been efficiently conducted under solvent-free conditions. sid.ir Similarly, one-pot, solvent- and catalyst-free syntheses of heteroarylaminonaphthoquinones have been developed, showcasing the potential for highly efficient and clean reaction protocols. benthamdirect.com

While a direct, one-step green synthesis of this compound is not extensively documented, the principles and methodologies are available to construct a more sustainable pathway. Future research could focus on the direct catalytic amination of 4-isopropylnaphthalene, which would be a highly atom-economical and greener route. The photoredox-catalyzed coupling of benzylic C–H bonds with N–H azoles offers a glimpse into the potential for direct C-N bond formation under mild conditions, which could potentially be adapted for the synthesis of arylamines. nih.gov

The following tables summarize some of the green synthetic approaches that can be applied to the synthesis of this compound and its derivatives, based on findings for analogous compounds.

Table 1: Comparison of Conventional and Green Methods for the Synthesis of Naphthalene Derivatives

| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Isopropylation | AlCl₃ or H₂SO₄ catalyst | Zeolite catalysts (e.g., HM, HY) researchgate.net | Reusable catalyst, reduced corrosive waste, easier work-up. |

| Nitration | H₂SO₄/HNO₃ mixture | Solid acid catalysts (e.g., S₂O₈²⁻/Fe-ZrO₂) researchgate.net | Reduced acid waste, improved selectivity, catalyst recyclability. |

| Reduction of Nitro Group | Sn/HCl or Fe/HCl | Catalytic hydrogenation (e.g., Pd/C, H₂) or Fe₃E₂(CO)₉ in water nih.gov | Atom-economical, water as a byproduct, avoidance of heavy metal waste. |

| Overall Synthesis | Multi-step with solvent-intensive work-ups | One-pot synthesis, solvent-free reactions, microwave or ultrasound assistance koreascience.krsid.irbenthamdirect.com | Reduced reaction times, lower energy consumption, minimized solvent waste. |

Table 2: Examples of Green Catalytic Systems for Reactions Relevant to the Synthesis of Naphthalene Amines

| Reaction | Catalyst | Solvent | Key Findings | Reference |

| Isopropylation of Naphthalene | H-Mordenite (HM) Zeolite | - | Shape-selective synthesis of isopropylnaphthalenes. | researchgate.net |

| Nitration of 1-Nitronaphthalene | S₂O₈²⁻/Fe-ZrO₂ | - | Highly selective synthesis of dinitronaphthalene with reduced acid waste. | researchgate.net |

| Reduction of Nitroarenes | Fe₃Se₂(CO)₉ | Water | Fast and efficient reduction in an environmentally friendly solvent. | nih.gov |

| Synthesis of Acridine Derivatives | N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) | Solvent-free | Good to high yields in a one-pot, three-component reaction. | sid.ir |

| Michael Addition | Alumina/K₂CO₃ | Solvent-free (Microwave) | Rapid and efficient synthesis of enamine analogues. | koreascience.kr |

Reactivity and Reaction Mechanisms of 4 Isopropylnaphthalen 1 Amine

Oxidation and Reduction Chemistry of the Naphthylamine Moiety

The naphthylamine moiety in 4-isopropylnaphthalen-1-amine is susceptible to both oxidation and reduction.

Oxidation: Aromatic amines are generally sensitive to oxidizing agents. The oxidation of the amino group can lead to a variety of products depending on the oxidant and reaction conditions. Potential products include nitroso, nitro, and azo compounds, or complex polymeric materials. The naphthalene (B1677914) ring itself can also undergo oxidation, potentially leading to the formation of quinones. For instance, oxidative amidation methods have been successfully applied to the naphthalene series, demonstrating the ring's capacity to undergo such transformations. researchgate.net

Reduction: The naphthalene ring system can be reduced under specific conditions. A common method for the partial reduction of aromatic rings is the Birch reduction, which involves dissolving metal-ammonia conditions (e.g., Na or Li in liquid NH3 with an alcohol). This reaction would likely reduce the unsubstituted ring of the naphthalene system, leaving the amine- and isopropyl-substituted ring intact. Catalytic hydrogenation using transition metal catalysts (e.g., Pt, Pd, Ni) under high pressure and temperature can lead to the complete saturation of the naphthalene core, yielding the corresponding decalin derivative.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Strong Oxidants (e.g., H2O2, KMnO4) | Nitroso, Nitro, Azo compounds, Quinones, Polymers |

| Partial Reduction | Na/NH3, EtOH (Birch Reduction) | Dihydronaphthalene derivatives |

| Full Reduction | H2, Pt/C (High Pressure/Temp) | Isopropyldecahydronaphthylamine |

This table summarizes potential outcomes of oxidation and reduction reactions on this compound.

Catalytic Transformations Involving this compound

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of acting as a ligand in metal-catalyzed reactions. Amines can coordinate to transition metal centers, stabilizing the metal and influencing its catalytic activity and selectivity. nih.gov While specific catalytic systems employing this compound as a ligand are not extensively documented, its structural features are analogous to other amine ligands used in catalysis.

Furthermore, related 1-naphthylamine (B1663977) derivatives are utilized in transition-metal-catalyzed C-H functionalization reactions. For example, a picolinamide (B142947) directing group can be installed on the nitrogen of a 1-naphthylamine derivative to direct a silver(I) catalyst to aminate the C4 position. mdpi.com This demonstrates the utility of the naphthylamine scaffold in directing complex metal-catalyzed transformations. Similarly, ligands based on the 1,8-diaminonaphthalene (B57835) scaffold are used to support and stabilize metal-metal bonds, indicating the broader applicability of naphthalene-based amine ligands in coordination chemistry. researchgate.net

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Primary amines are a well-established class of organocatalysts. Although specific organocatalytic applications of this compound have not been widely reported, its structure suggests potential utility. Primary amines can catalyze reactions through the formation of nucleophilic enamine intermediates (by reacting with carbonyl compounds) or through the formation of iminium ions, which activate substrates for nucleophilic attack. Given its chiral center potential if derivatized, it could also be explored in asymmetric organocatalysis.

Mechanistic Elucidation via Kinetic and Spectroscopic Investigations

The mechanisms of the reactions involving this compound can be elucidated through a combination of kinetic and spectroscopic studies.

Kinetic Studies: For reactions like electrophilic aromatic substitution, kinetic investigations can help determine the reaction order and rate law. Typically, these reactions exhibit second-order kinetics, with the rate being dependent on the concentrations of both the naphthylamine substrate and the electrophile (Rate = k[Substrate][Electrophile]). dalalinstitute.com By systematically varying substituent patterns and measuring reaction rates, a Hammett analysis could be performed to quantify the electronic effects of the isopropyl and amino groups on the reaction mechanism.

Spectroscopic Investigations: Spectroscopic techniques are crucial for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural characterization of the products of substitution, oxidation, or reduction, confirming the position of new functional groups. In-situ NMR could potentially be used to observe reaction intermediates, such as the arenium ion in EAS, under stable conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands, such as the N-H stretches of the primary amine or the C=O stretch of a potential oxidation product.

Mass Spectrometry (MS): MS provides information on the molecular weight of products and intermediates, helping to confirm their identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of molecules, as demonstrated in mechanistic studies of related naphthylamine aminations. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): In catalytic applications where the amine might be used as a ligand for metal nanoparticles, XPS can be used to analyze the chemical state and surface composition of the catalyst before and after the reaction. nih.gov

| Technique | Application in Mechanistic Studies |

| Kinetic Analysis | Determination of rate laws, reaction orders, and activation parameters. |

| NMR Spectroscopy | Structural elucidation of products; detection of reaction intermediates. |

| IR Spectroscopy | Monitoring functional group transformations during a reaction. |

| Mass Spectrometry | Identification of products and intermediates by molecular weight and formula. |

| XPS | Analysis of catalyst surfaces when used as a ligand. |

This table outlines common methods for the mechanistic investigation of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure and conformation of 4-isopropylnaphthalen-1-amine in solution.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific chemical environments of the hydrogen and carbon atoms within the molecule. In a typical ¹H NMR spectrum of a related naphthalene (B1677914) derivative, aromatic protons appear in the downfield region, while the aliphatic protons of the isopropyl group resonate at higher field. rsc.orgnih.govfrontiersin.org For instance, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the adjacent methyl protons, which in turn would present as a doublet. chemicalbook.com The aromatic protons on the naphthalene ring system exhibit complex splitting patterns due to coupling with each other. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. sigmaaldrich.com The chemical shifts of the aromatic carbons are found in the downfield region, characteristic of sp²-hybridized carbons in an aromatic system. The carbons of the isopropyl group appear in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the amino and isopropyl substituents on the naphthalene ring. nih.gov

| NMR Data | |

| Technique | Description |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton of the isopropyl group and the methyl protons. It would also delineate the coupling relationships between the protons on the naphthalene ring, aiding in their specific assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the methine proton of the isopropyl group will show a correlation to the signal of the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and hydrogen atoms. sdsu.educolumbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations would be observed between the protons of the isopropyl group and the carbon atoms of the naphthalene ring to which it is attached. emerypharma.com

| 2D NMR Techniques | |

| Technique | Information Provided |

| COSY | ¹H-¹H coupling correlations, identifying neighboring protons. sdsu.edu |

| HSQC | Direct ¹H-¹³C correlations, assigning carbons attached to specific protons. columbia.edu |

| HMBC | Long-range ¹H-¹³C correlations, establishing connectivity across multiple bonds. columbia.edu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. dtic.mil The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration is also a key feature. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. thermofisher.comresearchgate.net The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the naphthalene ring and the isopropyl group, often produce strong Raman signals. Aromatic ring breathing modes are also typically prominent in the Raman spectrum.

| Vibrational Spectroscopy Data | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 dtic.mil |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental composition. au.dk The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be prominent. A characteristic fragmentation pathway would be the loss of a methyl group (CH₃) from the isopropyl substituent to form a stable benzylic-type carbocation, resulting in a significant [M-15]⁺ peak. Further fragmentation of the naphthalene ring system would also be observed.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. creative-biostructure.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. creative-biostructure.com The crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the isopropyl and amine substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing, can also be elucidated. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of the molecule.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham approach is employed, which replaces the complex many-electron problem with a more manageable set of equations for non-interacting electrons moving in an effective potential.

For 4-isopropylnaphthalen-1-amine, DFT calculations would be instrumental in determining its most stable three-dimensional structure through a process called geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the minimum total energy. The choice of functional (e.g., B3LYP, PBE0, ωB97XD) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for the accuracy of the results.

A DFT study on this compound would yield precise data on its structural and electronic properties. This includes bond lengths, bond angles, and dihedral angles, defining its molecular geometry. Furthermore, electronic properties such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Example of DFT-Calculated Geometry Optimization Parameters for this compound. This table is illustrative and presents the type of data that would be generated from a DFT geometry optimization study.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -675.12345 |

| Dipole Moment (Debye) | 2.15 |

| C(1)-N(1) Bond Length (Å) | 1.395 |

| C(4)-C(11) Bond Length (Å) | 1.520 |

| C(1)-C(9)-C(8) Bond Angle (°) | 120.5 |

| C(3)-C(4)-C(11)-C(12) Dihedral Angle (°) | -75.8 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's dynamic behavior, including conformational changes and intermolecular interactions.

Applying MD simulations to this compound would reveal its conformational flexibility. The isopropyl group and the amine group attached to the rigid naphthalene (B1677914) core can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules or biological targets.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between this compound and its environment, such as solvent molecules or other solutes. These simulations can quantify interactions like hydrogen bonds (involving the amine group) and van der Waals forces, which are crucial for understanding its solubility, aggregation behavior, and binding affinity to other molecules. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory provides insights into the stability and flexibility of different parts of the molecule.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those derived from DFT, can provide a set of parameters that act as descriptors of a molecule's reactivity. These parameters are based on the electronic structure and offer a quantitative way to predict how and where a molecule is likely to react. For this compound, these descriptors would offer valuable information about its chemical behavior.

Key reactivity descriptors include the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. Other important parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These concepts, developed within the framework of conceptual DFT, help in rationalizing and predicting the outcomes of chemical reactions. Additionally, mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Example of Calculated Quantum Chemical Parameters for this compound. This table is illustrative, showing the type of data that would be generated from quantum chemical calculations for reactivity prediction.

| Parameter | Calculated Value (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -0.95 |

| HOMO-LUMO Gap | 4.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.95 |

| Global Hardness (η) | 2.45 |

| Global Softness (S) | 0.41 |

| Electronegativity (χ) | 3.40 |

Computational Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and characterization when compared with experimental data. For this compound, techniques like time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions. A study on a similar compound, an N-isopropylnaphthalen-1-amino substituted derivative, demonstrated bathochromically shifted absorbance and emission bands, suggesting that such computational predictions can be quite informative.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT. The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects. Such calculations would predict the chemical shifts for each unique proton and carbon atom in the this compound structure, which would be invaluable for interpreting experimental NMR spectra. Infrared (IR) spectroscopy frequencies and intensities can also be computed to help assign vibrational modes observed in experimental IR spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. These models use calculated molecular descriptors (which can be derived from methods like DFT) to predict the activity of new or untested compounds.

A QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured activity for a particular endpoint (e.g., enzyme inhibition, receptor binding, or toxicity), excluding human clinical data. Descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical model correlating these descriptors with the observed activity.

If such a model were developed, it could be used to predict the activity of this compound without the need for experimental testing. The model's predictive power would depend on the quality and diversity of the training data and the appropriateness of the chosen descriptors.

Biological Activity and Pharmacological Potential Pre Clinical and Mechanistic Focus

In Vitro Studies on Cellular and Subcellular Targets

In the absence of direct experimental data for 4-Isopropylnaphthalen-1-amine, this section explores the activities of related naphthalene (B1677914) derivatives to infer its potential biological profile.

Enzyme Inhibition and Receptor Binding Studies

While specific enzyme inhibition or receptor binding assays for this compound have not been detailed in the available literature, the broader class of naphthalen-1-amine derivatives has been investigated for various biological activities. For instance, certain derivatives of naphthalen-1-amine have been synthesized and evaluated for their potential as inhibitors of enzymes such as monoamine oxidase and cholinesterase, which are targets in the development of treatments for neurodegenerative diseases nih.gov. The binding affinity and inhibitory potency of such compounds are typically determined through in vitro assays using isolated enzymes or receptor preparations. The specific interactions and the resulting biological effects are highly dependent on the nature and position of substituents on the naphthalene ring and the amine group.

Antiproliferative and Antimicrobial Activities in Cell Lines

The naphthalene scaffold is a common feature in a variety of compounds exhibiting antiproliferative and antimicrobial properties. For example, aminobenzylnaphthols, which share the aminonaphthalene core, have been investigated as antiproliferative agents against human colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines researchgate.netmdpi.com. Similarly, various substituted naphthalen-1-yl derivatives have been synthesized and screened for their antimicrobial activity against a range of bacterial and fungal strains nih.govnih.gov.

Naphthyl–polyamine conjugates, for instance, have demonstrated intrinsic antimicrobial properties, particularly those with longer polyamine chains, against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans mdpi.com. The antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases have also been reported against Gram-positive and Gram-negative bacteria, with activity levels influenced by the size of the amino acid residue nih.gov.

While these studies provide a basis for the potential of this compound to possess similar activities, experimental verification is necessary.

Table 1: Examples of Antimicrobial Activity of Substituted Naphthalen-1-amine Derivatives

| Compound Type | Test Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Naphthyl–polyamine conjugates | MRSA, A. baumannii, C. neoformans | MIC ≤ 0.29 µM | mdpi.com |

| N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases | S. aureus, B. polymyxa, E. coli | Activity decreases with increasing amino acid size | nih.gov |

Investigations into Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of naphthalen-1-amine derivatives are diverse. In the context of antiproliferative activity, some naphthalene diimide ligands have been shown to act by stabilizing G-quadruplex structures in telomeres and oncogene promoter regions nih.gov. This stabilization can lead to telomere uncapping, DNA damage response, and ultimately, apoptosis or senescence in cancer cells nih.gov. Other proposed mechanisms for related compounds include the inhibition of topoisomerase I and the modulation of signaling pathways critical for cell proliferation mdpi.com.

For antimicrobial action, the precise mechanisms are often multifaceted and can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties of the substituents on the naphthalene ring play a crucial role in determining the specific mode of action.

Structure-Activity Relationship (SAR) and Ligand Design Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For naphthalene derivatives, SAR studies have revealed several key principles. The biological activity of 1-isopropylamino-3-(2'-substituted naphthoxy)-propan-2-ols analogs, which are β-adrenergic blocking drugs, is significantly influenced by electronic and steric factors of the substituents on the naphthalene ring nih.gov.

In a series of naphthalene-substituted derivatives of the antimycotic terbinafine, it was found that the antifungal potency is highly dependent on the bulkiness of the substituent on the naphthalene ring nih.gov. Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions, while larger groups can be accommodated at the 5-position nih.gov. This suggests that the size and position of the isopropyl group in this compound are likely to be critical determinants of its biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) analyses of substituted naphthalen-1-yl-acetic acid hydrazides have highlighted the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological parameters in describing their antimicrobial activity nih.gov. These findings underscore the interplay of physicochemical properties in the design of biologically active naphthalene-based compounds.

Pre-clinical Pharmacokinetic and Metabolic Studies (excluding human data)

While no specific pharmacokinetic data for this compound is available, studies on structurally related compounds can provide an indication of its likely metabolic fate.

In Vitro Metabolic Stability and Metabolite Identification

The metabolism of a related compound, 2-isopropylnaphthalene (B46572), has been studied in rats and rabbits, providing a plausible model for the metabolic pathways of this compound. These studies indicate that metabolism primarily occurs through the oxidation of the isopropyl side chain nih.govnih.gov.

In rats, the metabolism of 2-isopropylnaphthalene was found to proceed via oxidation of the isopropyl group, leading to the formation of several unconjugated metabolites that were isolated from urine. These included 2-(2-naphthyl)propionic acid, 2-(2-naphthyl)-2-propanol, 2-(2-naphthyl)-1,2-propanediol, and 2-(2-naphthyl)-2-hydroxypropionic acid nih.gov. The presence of glucuronide conjugates of these metabolites was also suggested nih.gov.

Similarly, in rabbits, the oral administration of 2-isopropylnaphthalene resulted in urinary excretion of metabolites formed through oxidation of both the isopropyl side chain and the naphthalene ring nih.gov. In addition to the side-chain oxidation products seen in rats, metabolites resulting from aromatic hydroxylation (2-isopropylnaphthols) and dihydroxylation (2-isopropyl-5,6 (or 7,8)-dihydronaphthalene-5,6 (or 7,8)-diol) were identified nih.gov.

Studies with human and rat liver microsomes on various alkylated naphthalenes have shown that the presence of an alkyl side chain tends to shift the metabolism in favor of side-chain oxidation at the expense of aromatic ring oxidation nih.gov. This suggests that this compound would likely undergo significant metabolism at the isopropyl group.

Table 2: Identified Urinary Metabolites of 2-Isopropylnaphthalene in Animal Models

| Metabolite | Species | Site of Oxidation | Reference |

|---|---|---|---|

| 2-(2-naphthyl)propionic acid | Rat, Rabbit | Isopropyl side chain | nih.govnih.gov |

| 2-(2-naphthyl)-2-propanol | Rat, Rabbit | Isopropyl side chain | nih.govnih.gov |

| 2-(2-naphthyl)-1,2-propanediol | Rat, Rabbit | Isopropyl side chain | nih.govnih.gov |

| 2-(2-naphthyl)-2-hydroxypropionic acid | Rat, Rabbit | Isopropyl side chain | nih.govnih.gov |

| 2-isopropylnaphthols | Rabbit | Naphthalene ring | nih.gov |

This predictive metabolic profile, based on a structurally similar compound, underscores the necessity for direct in vitro metabolic stability studies on this compound using liver microsomes or hepatocytes to determine its intrinsic clearance and to identify its specific metabolites.

Advanced Analytical Methodologies for 4 Isopropylnaphthalen 1 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the analysis of aromatic amines like 4-Isopropylnaphthalen-1-amine. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development typically focuses on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A common approach for primary aromatic amines (PAAs) involves using a C18 or similar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure adequate separation from matrix components. oup.comthermofisher.cn UV detection is a straightforward approach, with the detection wavelength set to the absorbance maximum of the naphthalene (B1677914) ring system. oup.comchromatographyonline.com

For enhanced sensitivity and selectivity, especially at trace levels, pre-column derivatization with a fluorescent tag can be employed. Reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with the primary amine group to form highly fluorescent derivatives, allowing for detection at nanomolar concentrations using a fluorescence detector. nih.govresearchgate.net

Modern ultra-high-performance liquid chromatography (UHPLC) systems, coupled with mass spectrometry (MS), offer rapid analysis times and definitive identification. lcms.cz An LC-MS/MS method provides high selectivity and sensitivity, with the mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm or Fluorescence (with derivatization) |

This table is a representative example; actual conditions must be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. Due to the polarity and potential for adsorption of the primary amine group, direct analysis of this compound can be challenging. Therefore, derivatization is a common and often necessary step to improve its chromatographic properties, such as volatility and thermal stability, and to enhance detection sensitivity. researchgate.netyoutube.com

Common derivatization strategies for primary aromatic amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable, volatile amides that are highly responsive to electron capture detectors (ECD) or can be readily analyzed by MS. libretexts.org

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. libretexts.org

Iodination: A Sandmeyer-like reaction can be used to replace the amine group with iodine, creating an iodinated naphthalene derivative. This allows for highly sensitive analysis using GC-MS, particularly with negative chemical ionization (NCI-MS). nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer serves as a highly selective and sensitive detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. nih.gov Operating the MS in selected ion monitoring (SIM) mode enhances sensitivity for trace-level quantification. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector Temperature | 270 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This table is a representative example; actual conditions must be optimized for specific derivatives and applications.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both normal-phase and reversed-phase HPLC. americanpharmaceuticalreview.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a polar organic co-solvent like methanol. chromatographyonline.com SFC offers advantages such as high separation efficiency, fast analysis times, and reduced solvent consumption. chromatographyonline.com

For the analysis of a basic compound like this compound, SFC can be particularly effective. The separation is typically performed on a variety of stationary phases, including those used in HPLC. researchgate.net To improve the peak shape of basic analytes, which can otherwise exhibit tailing due to interactions with acidic silanol (B1196071) groups on the stationary phase, a basic additive is often included in the mobile phase. nih.gov Amines such as diethylamine (B46881) or ammonium hydroxide (B78521) can be used to achieve symmetrical peaks and better resolution. chromatographyonline.comnih.gov SFC can be coupled with mass spectrometry (SFC-MS), providing a powerful tool for the rapid analysis and purification of achiral basic compounds. americanpharmaceuticalreview.com

The effective extraction and clean-up of this compound from complex matrices such as soil, water, or industrial products is critical for accurate analysis. The choice of technique depends on the nature of the matrix and the analyte's concentration.

Liquid-Liquid Extraction (LLE): A traditional method where the sample is partitioned between two immiscible liquids. For aromatic amines, this often involves adjusting the pH of the aqueous sample to ensure the amine is in its neutral form, facilitating its extraction into an organic solvent like dichloromethane (B109758) or methyl tert-butyl ether. nih.gov

Solid-Phase Extraction (SPE): This has become a preferred method for its efficiency and reduced solvent use. For a basic compound like this compound, cation-exchange SPE cartridges are highly effective. researchgate.netnih.gov The sample is loaded at a pH where the amine is protonated (positively charged) and binds to the sorbent. After washing away interferences, the analyte is eluted with a solvent containing a base (e.g., ammoniated methanol) to neutralize the amine and release it from the sorbent. researchgate.net

Supported Liquid Extraction (SLE): In this technique, the aqueous sample is absorbed onto a high-purity diatomaceous earth support. A water-immiscible organic solvent is then passed through the cartridge to elute the analytes, leaving behind matrix interferences. This method is akin to LLE but avoids issues like emulsion formation. glsciences.com

Ultrasonic Extraction: For solid matrices like soil, sonication with an appropriate solvent, such as acetonitrile mixed with a basic aqueous solution (e.g., 1% ammonium hydroxide), can effectively desorb the analyte from the matrix particles. oup.comthermofisher.cn

Developing a robust quantitative assay requires careful validation to ensure the method is reliable, accurate, and precise for its intended purpose. For this compound, this would typically be performed using HPLC-UV, HPLC-MS, or GC-MS.

Key validation parameters include:

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. Calibration curves are generated by analyzing a series of standards, and the coefficient of determination (r²) should ideally be >0.99. nih.govmercativa.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. chromatographyonline.comresearchgate.net For trace analysis, LOQs in the parts-per-billion (ppb) or µg/L range are often required. chromatographyonline.comsciex.com

Accuracy and Precision: Accuracy is determined by recovery studies, spiking a blank matrix with a known amount of the analyte and measuring the percentage recovered. thermofisher.cn Precision is assessed by the relative standard deviation (RSD) of replicate measurements at different concentrations. sciex.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Table 3: Representative Validation Data for a Hypothetical Quantitative Assay of Aromatic Amines

| Validation Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity Range | Dependent on application | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.9995 |

| Limit of Detection (LOD) | S/N ratio > 3 | 0.15 ng/mL researchgate.net |

| Limit of Quantitation (LOQ) | S/N ratio > 10 | 0.5 ng/mL chromatographyonline.com |

| Accuracy (Recovery) | 80 - 120% | 95 - 105% |

| Precision (RSD) | < 15% | < 10% |

This table presents typical values and criteria based on methods for similar analytes; specific values must be determined experimentally.

Electrochemical methods offer a sensitive, rapid, and low-cost alternative to chromatographic techniques for the detection of electroactive compounds like aromatic amines. cluster-science.com These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

For this compound, the primary amine group attached to the aromatic naphthalene system is susceptible to electrochemical oxidation. A sensor can be developed using a modified glassy carbon electrode (GCE). cluster-science.com The modification can involve materials like metal-organic frameworks (MOFs) that can enhance the electrochemical activity and selectivity towards aromatic amines. cluster-science.com

Techniques such as cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, identifying its oxidation potential. For quantitative measurements, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are employed. The peak current generated in these techniques is directly proportional to the concentration of this compound in the sample. These sensors can be applied to the analysis of water samples with minimal sample preparation. nih.gov

Applications in Materials Science and Industrial Catalysis

Integration into Functional Organic Materials

The naphthalene (B1677914) core and the reactive amine group make 4-Isopropylnaphthalen-1-amine a promising candidate for incorporation into advanced organic materials.

While aromatic amines are not typically used as polymerization initiators, the structure of this compound makes it a highly suitable monomer for the synthesis of functional polymers. The parent compound, 1-naphthylamine (B1663977), can be polymerized through chemical or electrochemical methods to produce poly(1-naphthylamine) (PNA), a material explored for its unique electrical characteristics and applications in gas sensing, photocatalysis, and energy storage. nih.govresearchgate.net The polymerization proceeds through coupling of the amine nitrogen with the naphthalene ring, often at the C4 position. researchgate.net

The presence of the isopropyl group at the 4-position in this compound would sterically hinder C4 coupling, potentially directing polymerization through other positions on the ring or leading to polymers with different linkage patterns and properties. The bulky alkyl group is expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent PNA. nih.gov This improved processability could facilitate its use in thin-film devices and other advanced applications.

| Property | Poly(1-naphthylamine) (PNA) | Hypothetical Poly(this compound) |

|---|---|---|

| Monomer | 1-Naphthylamine | This compound |

| Potential Polymerization Route | Oxidative Polymerization researchgate.net | Oxidative Polymerization |

| Expected Solubility | Low in common organic solvents nih.gov | Enhanced due to bulky isopropyl group |

| Potential Applications | Supercapacitors, Photocatalysis, Sensors nih.govresearchgate.net | Soluble conductive polymers, Printable electronics |

Naphthalene-based compounds are widely used in optoelectronics due to their inherent photophysical properties. This compound can serve as a crucial building block for sophisticated optoelectronic materials, particularly 4-substituted 1,8-naphthalimides. These naphthalimide derivatives are known for their high thermal stability and tunable optical and electronic properties, finding use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

The synthesis of these materials often involves modifying the C-4 position of the naphthalimide core. The presence of an electron-donating amino group at this position leads to a significant shift in the absorption and emission spectra and can produce strong fluorescence. researchgate.net Therefore, this compound is an ideal precursor for creating 4-amino-N-alkyl-1,8-naphthalimides, where the amine group is essential for the desired electronic properties and the isopropyl group can further tune the material's solid-state packing and film-forming characteristics. Naphthalene-based building blocks with amine functionalities are also key components in the synthesis of porous organic salts for photocatalysis. rsc.orgresearchgate.net

| Naphthalimide Derivative Class | Key Structural Feature | Resulting Property | Potential Application |

|---|---|---|---|

| 4-Amino-1,8-naphthalimides | Electron-donating amino group at C-4 position | Strong fluorescence, intramolecular charge transfer (ICT) | Fluorescent sensors, OLED emitters researchgate.net |

| Naphthalene-based Polyimides | Rigid naphthalene backbone integrated into polymer chain | High thermal stability, electroactivity | Hole-transporting materials for OLEDs researchgate.net |

Role as a Building Block or Ligand in Catalysis

The amine functionality and the sterically bulky naphthalene framework of this compound make it a valuable precursor for synthesizing ligands used in transition metal catalysis. The amine group provides a reactive site for constructing more complex ligand structures, such as diimines or Schiff bases.

Research has shown that ligands derived from 8-arylnaphthylamines can be used to create highly active and stable nickel and palladium catalysts for olefin polymerization. mdpi.com These catalysts effectively produce high molecular weight polyethylene. mdpi.com Similarly, this compound could be functionalized to create novel ligands where the isopropyl group's steric and electronic effects could influence the catalyst's activity, selectivity, and stability. Ruthenium complexes bearing ligands derived from 1-naphthylamine have demonstrated catalytic efficiency in N-alkylation reactions. unipd.it Furthermore, 1-naphthylamine has been used to functionalize and stabilize platinum nanoparticles for catalytic applications, suggesting a role for its derivatives in heterogeneous catalysis. researchgate.netuni-bremen.de

Potential in Agrochemical and Dye Industries

Aromatic amines are foundational components in the chemical industry, particularly for synthesizing dyes and certain agrochemicals.

The most prominent application for naphthylamine derivatives is in the synthesis of azo dyes. wikipedia.orgwikipedia.org These dyes are produced through a well-established two-step process: diazotization followed by azo coupling. The primary aromatic amine of a compound like this compound is reacted with a source of nitrous acid at low temperatures to form a reactive diazonium salt. This intermediate is then reacted with a coupling component—an electron-rich molecule such as a phenol, naphthol, or another amine—to form the characteristic azo (-N=N-) bond, which acts as the chromophore responsible for the dye's color. bohrium.commedcraveonline.com

The specific shade, intensity, and fastness properties of the resulting dye are determined by the molecular structure of both the diazo component (the amine) and the coupling partner. The presence of the isopropyl group on the naphthalene ring of this compound would be expected to influence the final color and improve the dye's solubility in nonpolar media, making it potentially suitable for use as a disperse or solvent dye.

| Diazo Component | Potential Coupling Partner | Resulting Dye Class | Potential Application |

|---|---|---|---|

| Diazotized this compound | β-Naphthol | Monoazo Dye | Pigments, Textile Dyes bohrium.com |

| 8-Hydroxyquinoline | Heterocyclic Azo Dye | Dyes for polyester, Metal-chelating dyes medcraveonline.com | |

| N,N-dialkylaniline | Aminoazo Dye | Solvent Dyes, Disperse Dyes |

In the agrochemical sector, the application is less direct but plausible. Certain aromatic amines serve as intermediates in the synthesis of pesticides and herbicides. google.com For instance, 1-naphthylamine has been cited for its use in weed control. medcraveonline.com Additionally, some dye compounds derived from aromatic amines have found secondary uses as fungicides or insecticides. epa.gov Therefore, this compound could serve as a starting material or building block for more complex, biologically active molecules in the agrochemical industry.

Environmental Fate and Degradation Studies

Photodegradation Pathways and Products

The degradation of 4-isopropylnaphthalen-1-amine in the environment is significantly influenced by sunlight. Aromatic amines and naphthalene (B1677914) derivatives are known to undergo photodegradation, a process where light energy drives chemical reactions that break down the parent compound into various transformation products.

While direct photolysis studies specifically on this compound are limited, the photodegradation pathways can be inferred from related compounds. The photochemical reactions of aromatic amines often involve the dissociation of nitrogen-hydrogen and carbon-nitrogen bonds. For naphthalene and its derivatives, photodegradation can lead to the formation of a variety of oxygenated products.

Research on the photolysis of 2-isopropylnaphthalene (B46572) has identified several degradation products, offering potential insights into the fate of its amino-substituted counterpart. These products include 2-(2-naphthyl)-2-propanol, phthalide, benzoic acid, and phthalic acid. Furthermore, studies on naphthalene-derived secondary organic aerosols have shown the formation of volatile products such as formic acid and formaldehyde (B43269) upon exposure to light. In the photodegradation of naphthalene itself, intermediates like 1-naphthol (B170400) and 1,4-naphthalenedione have been identified. It is plausible that the photodegradation of this compound proceeds through similar hydroxylation and oxidation reactions on the naphthalene ring system, alongside reactions involving the amine and isopropyl functional groups.

Table 1: Potential Photodegradation Products of Isopropylnaphthalene Derivatives

| Precursor Compound | Potential Photodegradation Products |

| 2-Isopropylnaphthalene | 2-(2-Naphthyl)-2-propanol, Phthalide, Benzoic acid, Phthalic acid |

| Naphthalene | 1-Naphthol, 1,4-Naphthalenedione, Formic acid, Formaldehyde |

This table is based on data from related naphthalene compounds and suggests potential, but not confirmed, products for this compound.

Biodegradation Mechanisms in Environmental Compartments

Microbial activity plays a pivotal role in the breakdown of this compound in various environmental compartments, including soil and aquatic systems. The biodegradation of aromatic amines and naphthalene compounds has been the subject of extensive research, revealing diverse enzymatic pathways.

The biodegradation of 1-naphthylamine (B1663977), a structurally similar compound, is initiated by a dioxygenase enzyme system. This process involves glutamylation, followed by oxidation to form 1,2-dihydroxynaphthalene. This intermediate then enters the well-established metabolic pathway for naphthalene degradation, which proceeds through catechol. It is highly probable that the biodegradation of this compound follows a similar initial enzymatic attack on the aromatic ring.

Numerous bacterial genera have been identified with the capability to degrade naphthalene and its derivatives. These include Pseudomonas, Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. These microorganisms possess the necessary enzymes to break down the aromatic structure. The typical biodegradation pathway of naphthalene involves the formation of key intermediates such as cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1,2-dihydroxynaphthalene, salicylaldehyde, and salicylate (B1505791) before the ring is cleaved and the molecule is further mineralized. The presence of the isopropyl group on the naphthalene ring of this compound may influence the rate and specificity of the enzymatic reactions.

Table 2: Key Intermediates in the Biodegradation of Naphthalene and Related Compounds

| Compound | Key Biodegradation Intermediates |

| 1-Naphthylamine | 1,2-Dihydroxynaphthalene, Catechol |

| Naphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene, 1,2-Dihydroxynaphthalene, Salicylaldehyde, Salicylate |

This table highlights common intermediates in the biodegradation of related compounds, suggesting a likely pathway for this compound.

Environmental Monitoring Methodologies for Aromatic Amines

The detection and quantification of aromatic amines like this compound in environmental samples are essential for assessing contamination levels and understanding their environmental fate. A variety of analytical methodologies have been developed for this purpose, generally involving sample extraction, cleanup, and instrumental analysis.

Sample Preparation: The initial step in monitoring often involves extracting the target analyte from the environmental matrix (e.g., water, soil, sediment). Common techniques for aromatic amines include:

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample, and the analyte partitions onto the fiber. It can be used for both water and air samples.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

In many cases, a derivatization step is employed after extraction to improve the volatility and/or detectability of the aromatic amines, particularly for analysis by gas chromatography.

Analytical Techniques: Following sample preparation, instrumental analysis is performed to identify and quantify the aromatic amines. The most common techniques are:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for quantification.

High-Performance Liquid Chromatography (HPLC): Frequently used with a diode array detector (DAD) or a fluorescence detector for sensitive and selective detection. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity.

While specific methods for this compound are not widely documented, the general methodologies for aromatic amines and naphthalene derivatives are applicable. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Table 3: Common Analytical Techniques for Aromatic Amine Monitoring

| Technique | Detector | Common Applications |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Analysis of volatile and semi-volatile aromatic amines in water, soil, and air. |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD), Fluorescence Detector, Mass Spectrometry (MS) | Analysis of a wide range of aromatic amines in aqueous and solid samples. |

Mobility and Transformation in Soil and Aquatic Systems

The movement and transformation of this compound in the environment are governed by its chemical properties and the characteristics of the surrounding soil and aquatic systems.

Mobility: The mobility of an organic compound in soil is largely determined by its tendency to sorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The presence of the isopropyl group in this compound increases its hydrophobicity compared to the parent 1-naphthylamine, suggesting a higher affinity for organic matter in soil and sediment. This increased sorption would lead to lower mobility and greater retention in the solid phase. cdc.gov Factors such as soil pH and ionic strength can also influence the sorption behavior of aromatic amines. nih.gov In aquatic systems, its moderate to low water solubility will also favor partitioning to suspended solids and sediments.

Transformation: Once released into the environment, this compound is subject to both biotic and abiotic transformation processes.

Biotic Transformation: As discussed in section 9.2, microbial degradation is a key transformation pathway. The rate of biodegradation can be influenced by the compound's bioavailability, which is linked to its sorption characteristics. nih.gov Higher sorption can increase the residence time in a particular environmental compartment, potentially enhancing the extent of biodegradation. nih.gov

Abiotic Transformation: In aquatic environments, photodegradation is a significant abiotic transformation pathway, leading to the formation of various oxygenated products. researchgate.net Abiotic oxidation by dissolved oxygen can also contribute to the transformation of aromatic amines, although it is often considered a less dominant pathway compared to biodegradation and photodegradation. nih.gov

Table 4: Factors Influencing the Mobility and Transformation of this compound

| Process | Key Influencing Factors |

| Mobility (Sorption) | Soil organic carbon content, Soil pH, Ionic strength of water |

| Transformation | Microbial population and activity, Sunlight intensity, Dissolved oxygen levels, Bioavailability |

Future Research Directions and Unexplored Avenues

Synergistic Approaches Combining Synthetic, Computational, and Biological Studies

The accelerated discovery of novel materials and bioactive compounds is greatly enhanced by the integration of computational and experimental workflows. For 4-Isopropylnaphthalen-1-amine, a synergistic approach is paramount to unlocking its potential efficiently. Future research should focus on a feedback loop where computational predictions guide synthetic efforts, and experimental results refine predictive models.

Predictive modeling can be employed to forecast the physicochemical and biological properties of this compound and its derivatives. By leveraging quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can prioritize synthetic targets with the highest probability of desired activity.

High-throughput screening (HTS) of derivatives of this compound against various biological targets could rapidly identify lead compounds for further development. The data generated from HTS can then be used to train and validate machine learning algorithms, creating more accurate predictive models for future virtual screening campaigns.

Table 1: Proposed Integrated Research Workflow

| Step | Action | Rationale |

|---|---|---|

| 1 | In Silico Screening: | Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and potential biological activities of virtual derivatives of this compound. |

| 2 | Prioritized Synthesis: | Synthesize a focused library of compounds identified in the in silico screening as having high potential. |

| 3 | High-Throughput Biological Screening: | Test the synthesized compounds against a panel of biological targets to identify hits. |

Exploration of Novel Reactivity and Transformative Processes

The reactivity of this compound is largely uncharted territory. Future investigations should explore novel catalytic and photocatalytic transformations to access a wider range of functionalized derivatives.

The amine group of this compound is a key handle for derivatization. Research into novel N-alkylation and N-arylation reactions, particularly those employing environmentally benign methods like photocatalysis, could yield a diverse array of secondary and tertiary amines with potentially interesting properties. The development of biocatalytic routes for the transformation of this compound would also be a significant advancement, offering high selectivity and milder reaction conditions.

Furthermore, the naphthalene (B1677914) ring system is ripe for functionalization. The development of regioselective C-H activation and functionalization methods would allow for the introduction of new substituents at specific positions, dramatically expanding the accessible chemical space. The photocatalytic functionalization of the naphthalene core, inspired by recent advances in chromene synthesis, could lead to novel heterocyclic structures. nih.gov

Advancements in Analytical Detection and Characterization

As new derivatives and applications of this compound are explored, the development of advanced analytical methods for their detection and characterization will be crucial. This includes methods for trace-level detection in complex matrices and for the determination of isomeric and enantiomeric purity.